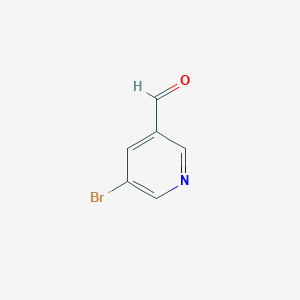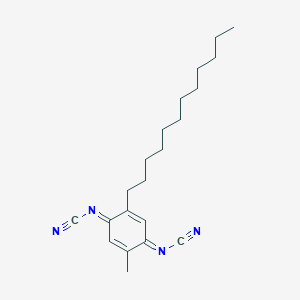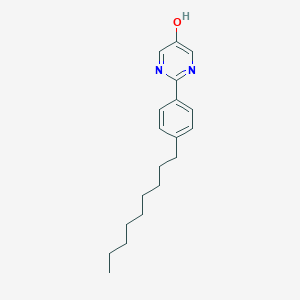
2-(4-Nonylphenyl)pyrimidin-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nonylphenyl)pyrimidin-5-OL, also known as NP-5, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL is complex and involves multiple pathways. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability. These effects are thought to be mediated by the interaction of 2-(4-Nonylphenyl)pyrimidin-5-OL with specific binding sites on these proteins.
Effets Biochimiques Et Physiologiques
2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA-A receptors and ion channels, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(4-Nonylphenyl)pyrimidin-5-OL in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in neurological disorders. Additionally, the well-established synthesis method for 2-(4-Nonylphenyl)pyrimidin-5-OL makes it readily available for use in experiments. However, one of the limitations of using 2-(4-Nonylphenyl)pyrimidin-5-OL is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-Nonylphenyl)pyrimidin-5-OL. One area of interest is the development of more selective compounds that target specific binding sites on GABA-A receptors. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-(4-Nonylphenyl)pyrimidin-5-OL and its effects on other neurotransmitter systems. Finally, the potential therapeutic applications of 2-(4-Nonylphenyl)pyrimidin-5-OL in the treatment of neurological disorders should be explored further.
Méthodes De Synthèse
The synthesis of 2-(4-Nonylphenyl)pyrimidin-5-OL involves the reaction of 4-nonylphenol with cyanoacetic acid and ammonium acetate. The reaction is carried out in the presence of a catalyst and the resulting product is purified by recrystallization. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
2-(4-Nonylphenyl)pyrimidin-5-OL has been studied extensively for its potential use in scientific research. One of the most promising applications of 2-(4-Nonylphenyl)pyrimidin-5-OL is in the field of neuroscience. 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to have a high affinity for the GABA-A receptor, which is a key target for many drugs used to treat neurological disorders such as anxiety and epilepsy. Additionally, 2-(4-Nonylphenyl)pyrimidin-5-OL has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal excitability.
Propriétés
Numéro CAS |
119259-53-9 |
|---|---|
Nom du produit |
2-(4-Nonylphenyl)pyrimidin-5-OL |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(4-nonylphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-20-14-18(22)15-21-19/h10-15,22H,2-9H2,1H3 |
Clé InChI |
ABXHJYYXMRWRSQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
SMILES canonique |
CCCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonymes |
5-Hydroxy-2-(4-nonylphenyl)-pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



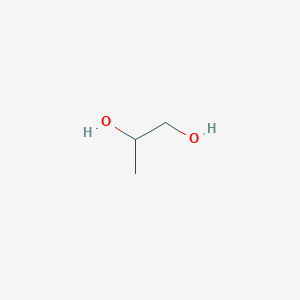
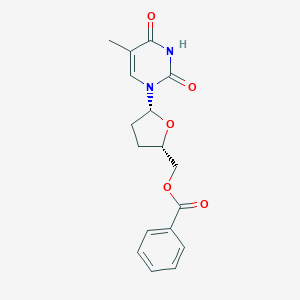
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
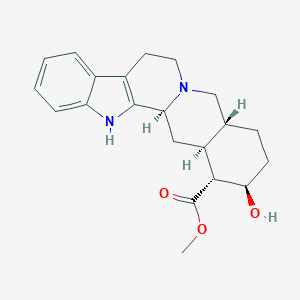
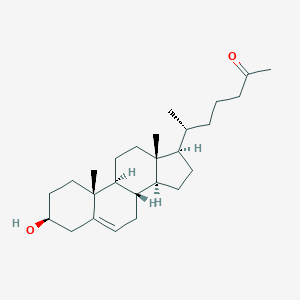
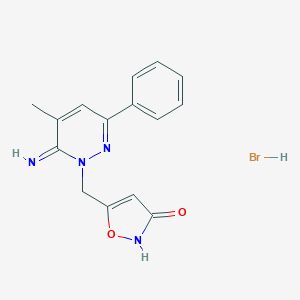
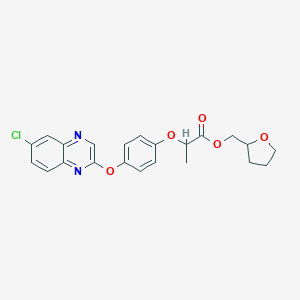
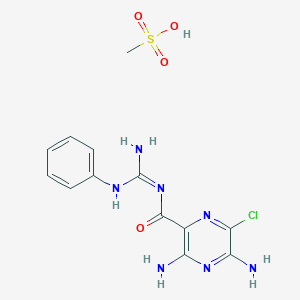
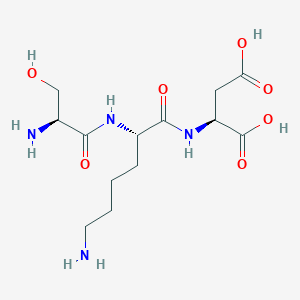
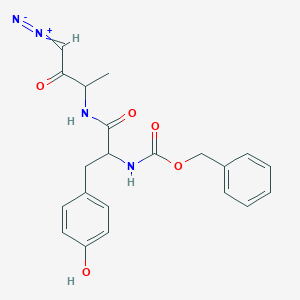
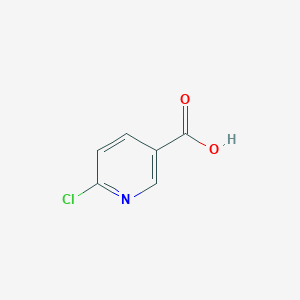
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
